

Application Notes and Protocols for FPI-1523

Sodium in Bacterial Resistance Studies

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Compound of Interest

Compound Name: **FPI-1523 sodium**

Cat. No.: **B15567163**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 sodium is a potent, broad-spectrum β -lactamase inhibitor and a derivative of avibactam. It also demonstrates inhibitory activity against Penicillin-Binding Protein 2 (PBP2). This dual mechanism of action makes **FPI-1523 sodium** a valuable research tool for investigating mechanisms of bacterial resistance to β -lactam antibiotics. These application notes provide detailed protocols for utilizing **FPI-1523 sodium** to characterize β -lactamase inhibition, determine antimicrobial susceptibility, and study the development of resistance in various bacterial species.

Mechanism of Action

FPI-1523 sodium's primary mechanism of action involves the inhibition of a wide range of β -lactamase enzymes, including extended-spectrum β -lactamases (ESBLs) like CTX-M-15 and carbapenemases such as OXA-48. By inactivating these enzymes, **FPI-1523 sodium** restores the efficacy of β -lactam antibiotics that would otherwise be hydrolyzed. Additionally, **FPI-1523 sodium** directly inhibits PBP2, a key enzyme involved in bacterial cell wall synthesis, contributing to its intrinsic antimicrobial activity.

Data Presentation

The following tables summarize the quantitative data available for **FPI-1523 sodium**, highlighting its potency against key targets.

Table 1: Inhibitory Activity of **FPI-1523 Sodium** against β -Lactamases

β-Lactamase Target	Inhibition Constant (Kd)
CTX-M-15	4 nM
OXA-48	34 nM

Table 2: Inhibitory Activity of **FPI-1523 Sodium** against PBP2

Target Protein	IC50
E. coli PBP2	3.2 μ M

Table 3: Minimum Inhibitory Concentrations (MICs) of **FPI-1523 Sodium**

Bacterial Strain	MIC (μg/mL)
E. coli K12	4
E. coli BW25113 pGDP-2 (empty vector)	1-2 μ M
E. coli BW25113 pGDP-2 (expressing various β -lactamases)	1-2 μ M

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of **FPI-1523 sodium**, alone or in combination with a β -lactam antibiotic, that inhibits visible bacterial growth.

Materials:

- **FPI-1523 sodium**
- β -lactam antibiotic of choice
- Bacterial strain(s) of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (35°C \pm 2°C)

Procedure:

- Inoculum Preparation:
 - From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.
 - Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of **FPI-1523 Sodium** and Antibiotic Solutions:
 - Prepare a stock solution of **FPI-1523 sodium** and the β -lactam antibiotic in a suitable solvent (e.g., water, DMSO).
 - Perform two-fold serial dilutions of the β -lactam antibiotic in CAMHB in the wells of a 96-well plate.
 - For combination testing, add a fixed concentration of **FPI-1523 sodium** (e.g., 4 μ g/mL) to each well containing the serially diluted β -lactam. For testing **FPI-1523 sodium** alone,

perform serial dilutions of **FPI-1523 sodium**.

- Inoculation:
 - Add the prepared bacterial inoculum to each well, bringing the final volume to 100 μ L.
- Incubation:
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading Results:
 - The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth, as determined by visual inspection or by reading the optical density at 600 nm.

Protocol 2: β -Lactamase Inhibition Assay using Nitrocefin

This spectrophotometric assay measures the ability of **FPI-1523 sodium** to inhibit the activity of purified β -lactamase enzymes.

Materials:

- **FPI-1523 sodium**
- Purified β -lactamase (e.g., CTX-M-15, OXA-48)
- Nitrocefin (a chromogenic cephalosporin substrate)
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- Sterile 96-well microtiter plate
- Microplate reader

Procedure:

- Reagent Preparation:

- Prepare serial dilutions of **FPI-1523 sodium** in the assay buffer.
- Prepare a working solution of the purified β -lactamase in the assay buffer.
- Prepare a working solution of nitrocefin in the assay buffer.

- Assay Setup:
 - In a 96-well plate, add the purified β -lactamase solution to wells containing the different concentrations of **FPI-1523 sodium**. Include a control well with the enzyme but no inhibitor.
 - Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C).
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding the nitrocefin solution to all wells.
 - Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.
- Data Analysis:
 - Calculate the initial velocity (rate of hydrolysis) for each reaction from the linear portion of the absorbance vs. time plot.
 - Determine the IC_{50} value of **FPI-1523 sodium** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: PBP2 Competition Assay using Bocillin™ FL

This assay measures the ability of **FPI-1523 sodium** to compete with a fluorescent penicillin derivative for binding to the PBP2 active site.

Materials:

- **FPI-1523 sodium**

- Purified PBP2 or bacterial membrane preparations containing PBP2
- Bocillin™ FL (fluorescent penicillin)
- SDS-PAGE loading buffer
- SDS-PAGE gels and electrophoresis apparatus
- Fluorescence imaging system

Procedure:

- Reaction Setup:
 - In microcentrifuge tubes, combine the PBP2 sample with various concentrations of **FPI-1523 sodium**. Include a "no inhibitor" control.
 - Incubate at room temperature for 10-30 minutes to allow **FPI-1523 sodium** to bind to PBP2.
- Fluorescent Labeling:
 - Add a fixed, non-saturating concentration of Bocillin™ FL to each tube.
 - Incubate for another 15-30 minutes at a controlled temperature (e.g., 30°C) to allow Bocillin™ FL to bind to any available PBP2.
- Detection and Analysis:
 - Stop the reaction by adding SDS-PAGE loading buffer.
 - Separate the proteins by SDS-PAGE.
 - Visualize the fluorescently labeled PBP2 using a fluorescence imaging system.
 - The intensity of the fluorescent band corresponding to PBP2 will decrease with increasing concentrations of **FPI-1523 sodium**. Quantify the band intensity to determine the IC₅₀ value.

Protocol 4: Time-Kill Kinetics Assay

This assay determines the rate at which **FPI-1523 sodium**, alone or in combination, kills a bacterial population over time.

Materials:

- **FPI-1523 sodium**
- β -lactam antibiotic of choice
- Bacterial strain of interest
- CAMHB
- Sterile culture tubes or flasks
- Plate reader or spectrophotometer for turbidity measurements
- Agar plates for colony counting
- Incubator with shaking capabilities

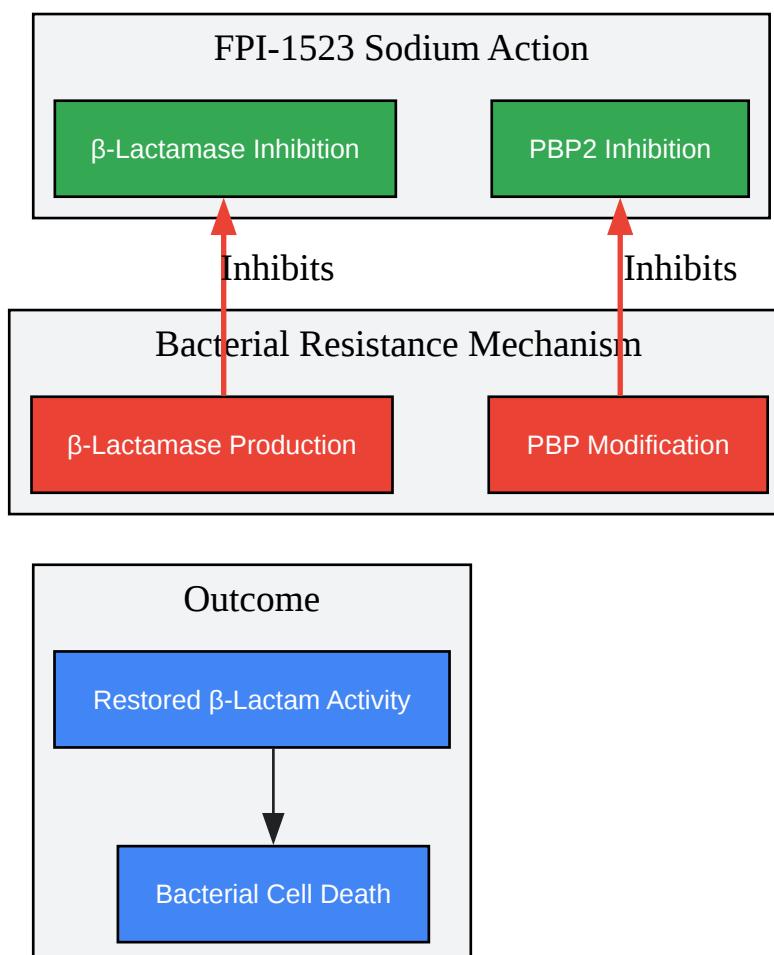
Procedure:

- Inoculum Preparation:
 - Prepare a starting bacterial culture in CAMHB with a density of approximately 5×10^5 CFU/mL.
- Assay Setup:
 - Prepare culture tubes or flasks containing CAMHB with **FPI-1523 sodium** and/or the β -lactam antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control (no drug) and a vehicle control.
 - Inoculate each tube/flask with the prepared bacterial suspension.
- Sampling and Plating:

- At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
- Perform serial dilutions of the aliquots in sterile saline.
- Plate the dilutions onto agar plates and incubate overnight at 37°C.
- Data Analysis:
 - Count the number of colonies on the plates to determine the CFU/mL at each time point.
 - Plot the \log_{10} CFU/mL against time for each condition. A bactericidal effect is typically defined as a ≥ 3 - \log_{10} reduction in CFU/mL from the initial inoculum.

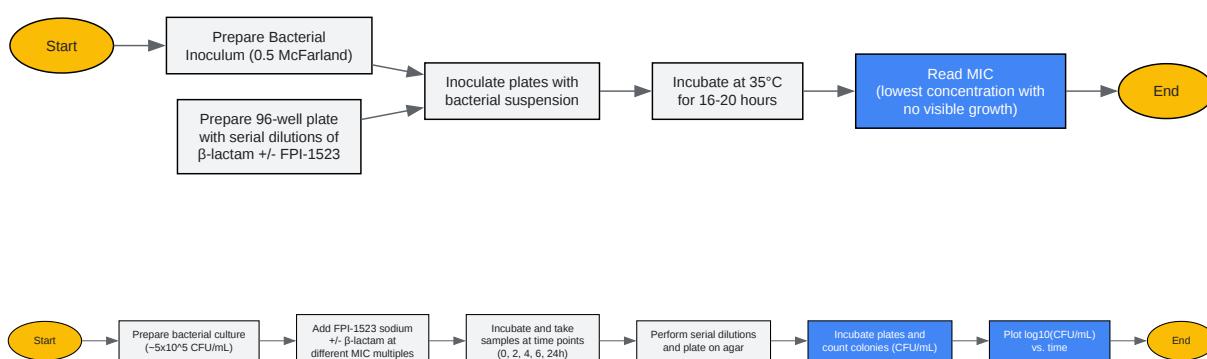
Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **FPI-1523 sodium**.



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Caption: Logical relationship of **FPI-1523 sodium**'s dual-action mechanism.



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